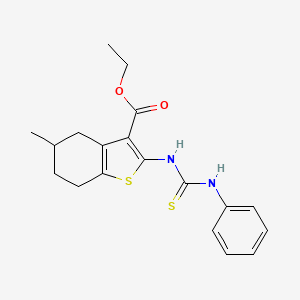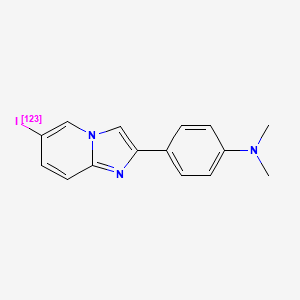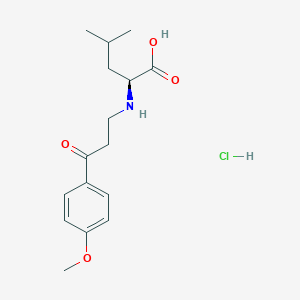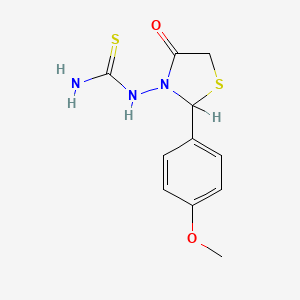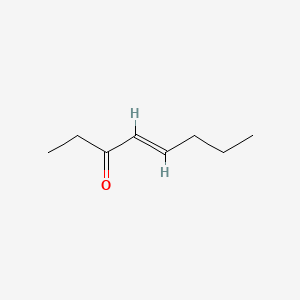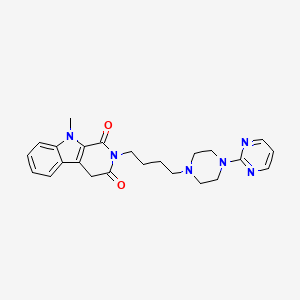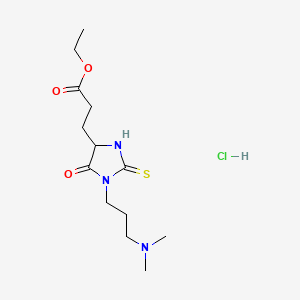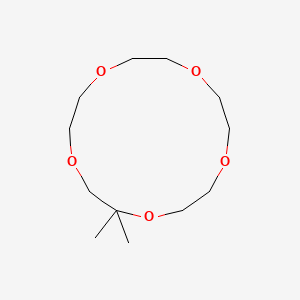
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a hydroxy group attached to the dibenzofurandione core. Its molecular formula is C21H24O4, and it has a molecular weight of 340.41 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,6-di-tert-butylphenol as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the desired dibenzofurandione structure. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones or other reduced forms.
科学研究应用
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and the dibenzofurandione core play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.
相似化合物的比较
Similar Compounds
2,6-bis(1,1-dimethylethyl)-8-methoxy-1,4-Dibenzofurandione: A similar compound with a methoxy group instead of a hydroxy group.
2,6-bis(1,1-dimethylethyl)-1,4-Dibenzofurandione: Lacks the hydroxy group, leading to different chemical properties.
Uniqueness
1,4-Dibenzofurandione, 2,6-bis(1,1-dimethylethyl)-8-hydroxy- is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
111305-16-9 |
|---|---|
分子式 |
C20H22O4 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-8-hydroxydibenzofuran-1,4-dione |
InChI |
InChI=1S/C20H22O4/c1-19(2,3)12-9-14(22)18-15(16(12)23)11-7-10(21)8-13(17(11)24-18)20(4,5)6/h7-9,21H,1-6H3 |
InChI 键 |
NFJLXKAFJUPGQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3=O)C(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


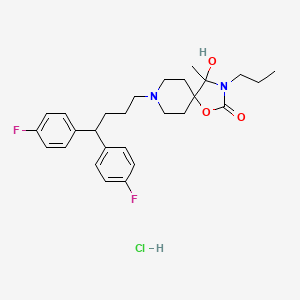
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
